H-Trp-gly-gly-OH

説明

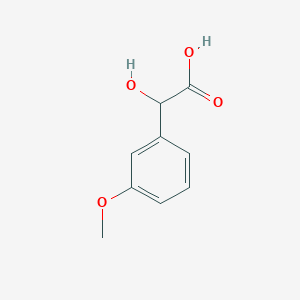

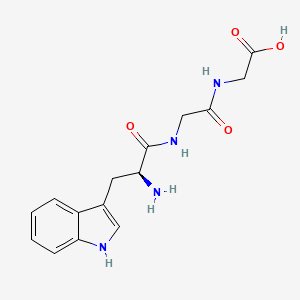

H-Trp-gly-gly-OH is a tripeptide . It was found in the human pituitary gland and its opioid-like effects in vivo were studied in mice .

Synthesis Analysis

The synthesis of a peptide from its component amino acids requires overcoming two obstacles. The first is statistical in nature, and the second arises from the fact that carboxyl acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Molecular Structure Analysis

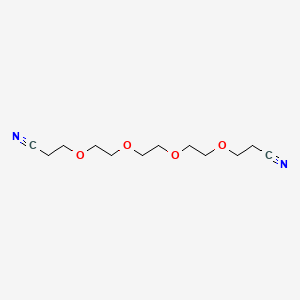

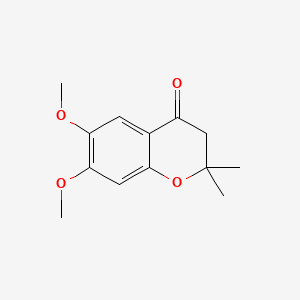

H-Trp-gly-gly-OH has a molecular formula of C15H18N4O4 . It contains a total of 42 bonds; 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group .Chemical Reactions Analysis

The reactivity of H-Trp-gly-gly-OH towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .Physical And Chemical Properties Analysis

H-Trp-gly-gly-OH has a molecular weight of 318.33 . It is a solid substance that should be stored at 4° C . It has a density of 1.397g/cm3 and a boiling point of 787.9ºC at 760 mmHg .科学的研究の応用

Circular Dichroism Studies

H-Trp-gly-gly-OH and related peptides have been studied for their circular dichroic properties in water and trifluoroethanol solutions. These studies help in understanding the conformational properties of these peptides, including how the position of aromatic residues affects their dichroic signals. The findings suggest that the presence of adjacent aromatic residues in these peptides can influence the conformational equilibrium and chiroptical properties, hinting at potential applications in understanding peptide structure and function (Rizzo et al., 1977).

Fluorescence Properties

The fluorescence properties of co-oligopeptides containing glycine, phenylalanine, and tryptophan have been explored. These studies reveal how pH influences the quantum yield and emission maximum in various peptides, including H-Trp-gly-gly-OH. Understanding the fluorescence properties of these peptides can be crucial in biochemical and biophysical research, particularly in protein and peptide analysis (Wiget & Luisi, 1978).

Conformation-dependent Reactions

Research on the conformation-dependent reactions of glycine and alanine residues in relation to hydroxyl radical interactions provides insights into the unfolding of amino acid residues. This is particularly relevant in understanding peptide and protein misfolding diseases, such as Alzheimer's. Such studies can pave the way for better understanding the molecular mechanisms underlying these diseases (Owen et al., 2012).

pH-Dependent Conformational Changes

Investigations into the effect of pH on the conformation of peptides containing tryptophan residues, like H-Trp-gly-gly-OH, have shown conformational changes under different pH conditions. These studies contribute to our understanding of peptide behavior in various environments, which is crucial in fields like drug design and protein engineering (Rizzo & Luisi, 1977).

Gas Phase Fragmentation Studies

Fragmentation studies of tryptophan in the gas phase provide insights into the molecular processes occurring during radiation interaction with living systems. Understanding the decomposition pathways of peptides like H-Trp-gly-gly-OH under low-energy electron attachment can inform research in radiation biology and therapy (Abdoul-Carime et al., 2005).

Synthesis and Modeling Studies

Research into the synthesis of peptide templates related to H-Trp-gly-gly-OH and their conformational features through X-ray crystallography and modeling studies aids in the development of new compounds with specific structural properties. This is key in pharmaceuticals and materials science (Esser et al., 2009).

Safety And Hazards

特性

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-11(15(23)19-7-13(20)18-8-14(21)22)5-9-6-17-12-4-2-1-3-10(9)12/h1-4,6,11,17H,5,7-8,16H2,(H,18,20)(H,19,23)(H,21,22)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTHMUDOKPQBOT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426570 | |

| Record name | L-Tryptophylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Trp-gly-gly-OH | |

CAS RN |

23067-32-5 | |

| Record name | L-Tryptophylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。